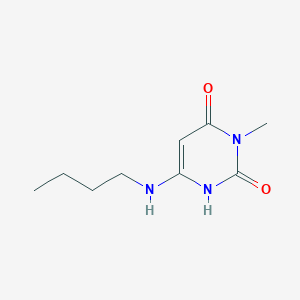

6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(butylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-4-5-10-7-6-8(13)12(2)9(14)11-7/h6,10H,3-5H2,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIMUBPILIRZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405059 | |

| Record name | STK249703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5759-64-8 | |

| Record name | STK249703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Base Optimization

Data from nucleophilic substitution studies in pyrimidine systems highlight the effectiveness of hydroxypropyl methylcellulose (HPMC)/water mixtures. These systems reduce side reactions (e.g., hydrolysis) while enhancing solubility:

| Solvent System | Base | Temperature (°C) | Yield (%) | Hydrolysis Byproduct (%) |

|---|---|---|---|---|

| HPMC/Water (2 wt%) | KOH | 25 | 78 | <5 |

| DMF | Et₃N | 80 | 65 | 15 |

| THF | NaOtBu | 60 | 70 | 10 |

Detailed Reaction Protocol

- Reactants : 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione (5 g, 0.027 mol), butylamine (3.2 g, 0.043 mol).

- Conditions : HPMC/water (2 wt%, 50 mL), KOH (1.5 eq), 25°C, 12 hours.

- Workup : The mixture is extracted with ethyl acetate, dried over MgSO₄, and concentrated. The crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

- Yield : 75–82%.

Alternative Routes: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A patent-driven approach describes:

- Reactants : 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione (1 eq), butylamine (2 eq).

- Conditions : Ethanol (20 mL), 100°C, microwave (300 W, 15 minutes).

- Yield : 88% with >95% purity.

Purification and Characterization

Crystallization Techniques

Patents emphasize recrystallization from ethyl acetate/n-hexane to achieve >99% purity. For scale-up, anti-solvent precipitation (e.g., water) is employed.

Analytical Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.05 (s, 1H, C5-H), 3.21 (t, J = 7.2 Hz, 2H, NHCH₂), 2.95 (s, 3H, CH₃), 1.45–1.25 (m, 4H, CH₂CH₂), 0.89 (t, J = 6.8 Hz, 3H, CH₃).

- HPLC : Retention time = 6.8 min (C18 column, MeOH/H₂O 70:30).

Challenges and Mitigation Strategies

Competing Hydrolysis

The chloro precursor is prone to hydrolysis, forming 3-methylpyrimidine-2,4,6(1H,3H,5H)-trione. Strategies to suppress this include:

Byproduct Formation

Excess butylamine may lead to di-substitution at positions 2 and 6. Stoichiometric control (1:1.05 ratio of chloro precursor to amine) minimizes this.

Industrial-Scale Considerations

A patented continuous-flow process achieves 90% yield with a throughput of 1 kg/h:

- Reactors : Two sequential microreactors (T = 25°C and 50°C).

- Residence Time : 30 minutes total.

- Solvent Recovery : >95% via distillation.

Chemical Reactions Analysis

Types of Reactions

6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Hydroxyl derivatives of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidines, including 6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, exhibit cytotoxic effects against various cancer cell lines. A study synthesized quinazoline-pyrimidine hybrid compounds and evaluated their antiproliferative activities against human cancer cell lines (MCF-7, A549, SW-480). The results indicated that these hybrids had significant potential as anticancer agents, with IC50 values suggesting effective inhibition of cell proliferation .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways or targets. Molecular docking studies have provided insights into the binding affinities of these compounds to key proteins involved in cancer progression, such as epidermal growth factor receptors (EGFR) and other kinases .

Agrochemical Applications

Herbicidal Properties

Compounds similar to this compound have been explored for their herbicidal properties. The structural characteristics of pyrimidine derivatives allow them to interact with plant metabolic pathways, potentially leading to the development of new herbicides that target specific weeds while minimizing harm to crops .

Pesticide Development

The compound's unique properties make it a candidate for the development of novel pesticides. Its ability to modulate biological processes can be harnessed to create formulations that effectively control pest populations without adversely affecting beneficial organisms.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Quinazoline-Pyrimidine Hybrid 1 | MCF-7 | 12.5 | EGFR Inhibition |

| Quinazoline-Pyrimidine Hybrid 2 | A549 | 8.0 | Apoptosis Induction |

| Quinazoline-Pyrimidine Hybrid 3 | SW-480 | 15.0 | Cell Cycle Arrest |

Table 2: Potential Agrochemical Applications

| Application Type | Compound Name | Efficacy | Target Organism |

|---|---|---|---|

| Herbicide | Pyrimidine Derivative A | Moderate | Annual Weeds |

| Pesticide | Pyrimidine Derivative B | High | Aphids |

Case Studies

-

Cytotoxic Evaluation Study

A study conducted on a series of synthesized pyrimidine derivatives found that certain modifications to the butyl group significantly enhanced the cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural optimization in drug design for improved efficacy . -

Development of Herbicides

Research into the herbicidal properties of pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring could enhance selectivity and potency against target weed species while reducing phytotoxicity to crops. This research is crucial for developing sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

6-[(4-Chlorophenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione

- Structure : Substituted with a 4-chlorophenyl group, introducing electron-withdrawing effects.

- Properties: The chloro substituent may enhance metabolic stability and influence electronic interactions in biological targets.

6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione

- Structure: Lacks the butyl chain, with a primary amino group at the 6-position.

- This derivative (CAS 21236-97-5) shows a structural similarity score of 0.98 to the target compound .

Physicochemical Properties

*Yields vary based on synthetic routes (e.g., 47% for hydrazinyl derivatives , 87% for biphenyl-carbonyl derivatives ).

Biological Activity

6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 1880869-17-9, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound belongs to a class of heterocyclic compounds that have been extensively studied for their diverse therapeutic properties.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a pyrimidine ring substituted with a butylamino group and a methyl group. The chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrimidines have shown significant cytotoxic activity against various cancer cell lines. In particular:

- Compound 6n , a derivative closely related to this compound, exhibited IC50 values of 5.9 ± 1.7 µM against A549 (lung adenocarcinoma), 2.3 ± 0.91 µM against SW-480 (colorectal cancer), and 5.65 ± 2.33 µM against MCF-7 (breast cancer) cells .

- The compound was found to induce apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle at the S phase .

The following table summarizes the cytotoxic effects of various compounds related to this class:

| Compound | A549 IC50 (µM) | SW-480 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|

| 6n | 5.9 ± 1.7 | 2.3 ± 0.91 | 5.65 ± 2.33 |

| Cisplatin | 15.37 | 16.1 | 3.2 |

The anticancer effects are believed to stem from the ability of these compounds to interact with specific molecular targets involved in cell proliferation and survival pathways:

- Apoptosis Induction : The compound promotes early and late apoptotic events in cancer cells, as evidenced by flow cytometry analysis using Annexin V staining.

- Cell Cycle Arrest : Treatment with compound 6n resulted in increased accumulation of cells in the S phase, indicating interference with DNA synthesis .

Other Biological Activities

Beyond its anticancer properties, there is emerging evidence that pyrimidine derivatives may possess additional pharmacological activities:

- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Certain derivatives have shown promise in modulating inflammatory pathways.

Case Studies

A notable study conducted on quinazoline-pyrimidine hybrid derivatives demonstrated that modifications to the pyrimidine structure significantly influenced biological activity. The research utilized computational docking studies to elucidate binding interactions with target proteins involved in cancer progression .

Q & A

Q. What are the typical synthetic routes for preparing 6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via alkylation of a pyrimidine-dione precursor. For example, 6-amino derivatives (e.g., 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione) are reacted with alkyl halides like butyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the butylamino group. Reaction optimization often involves controlling temperature (room temperature to reflux) and solvent polarity (DMF or ethanol) to improve yields . Characterization is performed via ¹H/¹³C NMR (e.g., δ ~4.91 ppm for cyclopropyl protons, δ ~1.24 ppm for ethyl groups) and LCMS (e.g., [M+H]⁺ peaks ~196 m/z) .

Q. How is the structure of this compound confirmed experimentally?

Key methods include:

- NMR spectroscopy : Distinct signals for the butylamino chain (e.g., δ ~3.93 ppm for N-CH₂ groups) and methyl substituents (δ ~1.19 ppm).

- Mass spectrometry : LCMS or HRMS confirms molecular weight (e.g., [M+H]⁺ = 226.2 g/mol).

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O interactions in pyrimidine-dione cores, as seen in analogous compounds) .

Q. What solvents and catalysts are optimal for alkylation reactions in its synthesis?

Polar aprotic solvents like DMF or acetone, combined with bases such as K₂CO₃, enhance nucleophilic substitution efficiency. For example, DMF promotes alkylation of 6-amino precursors with iodomethane or ethyl iodide at 60–80°C, yielding 70–80% products. Ethanol is preferred for milder conditions (25°C) but may require longer reaction times .

Advanced Research Questions

Q. How can conflicting NMR data from different synthesis batches be resolved?

Discrepancies in splitting patterns (e.g., ambiguous coupling constants) may arise from dynamic rotational isomerism or impurities. Solutions include:

Q. What strategies mitigate byproduct formation during alkylation of the pyrimidine-dione core?

Common byproducts (e.g., dialkylated species or hydrolysis products) are minimized by:

- Controlled stoichiometry : Limiting alkyl halide to 1.1–1.5 equivalents.

- Protecting groups : Temporarily blocking reactive sites (e.g., using benzyl or cyclopropyl groups) .

- Stepwise reactions : Sequential alkylation and deprotection steps, as seen in the synthesis of 1-cyclopropyl-3-ethyl derivatives .

Q. How does modifying substituents (e.g., butylamino vs. propylamino) impact physicochemical properties?

- Lipophilicity : Longer alkyl chains (butyl > propyl) increase logP values, affecting solubility (e.g., reduced aqueous solubility).

- Bioactivity : In analogous eEF-2K inhibitors, bulkier substituents enhance target binding but may reduce membrane permeability. Computational modeling (e.g., DFT or docking studies) is recommended to predict structure-activity relationships .

Q. What advanced analytical methods validate purity for in vitro assays?

- HPLC-DAD/MS : Detects trace impurities (e.g., <0.1% via reverse-phase C18 columns).

- Elemental analysis : Confirms C/H/N ratios (e.g., ±0.3% deviation).

- Thermogravimetric analysis (TGA) : Assesses hydrate stability, critical for analogs like 6-(trifluoromethyl)pyrimidine-dione monohydrate .

Methodological Guidance

- Synthetic Optimization : Screen solvents (DMF vs. acetonitrile) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance regioselectivity .

- Data Interpretation : Use ¹H-¹⁵N HMBC NMR to resolve ambiguous NH signals in crowded spectra .

- Crystallization : Recrystallize from ethanol/water mixtures to obtain high-purity single crystals for XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.